molecular formula C16H14Cl2N2O2 B2709644 2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one CAS No. 750598-96-0

2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Cat. No.: B2709644
CAS No.: 750598-96-0
M. Wt: 337.2
InChI Key: OPWBFVHTCZOTCK-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole-Based Research

Pyrazole chemistry originated in 1883 when Ludwig Knorr first characterized the parent pyrazole structure. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane condensation, established foundational routes for pyrazole synthesis. The discovery of pyrazole’s amphoteric properties—exhibiting both acidic (pK~a~ 2.49) and basic (pK~b~ 11.5) behavior—enabled its functionalization for diverse applications. Modern advancements have focused on substituent engineering to enhance stability, bioavailability, and target specificity, as seen in drugs like celecoxib.

Dihydropyrazole Derivatives in Contemporary Research

Dihydropyrazoles (pyrazolines) represent a critical subclass due to their partially saturated ring system, which improves metabolic stability compared to fully aromatic pyrazoles. The 4,5-dihydro-1H-pyrazole scaffold enables conformational flexibility for binding to biological targets while maintaining aromaticity for π-π interactions. Recent studies highlight their roles as α-amylase inhibitors, anticancer agents, and anti-inflammatory compounds. For example, dihydropyrazole-carbaldehyde hybrids demonstrate IC~50~ values <10 µM against HeLa and MCF-7 cancer cell lines.

Properties

IUPAC Name

2-chloro-1-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-10(17)16(21)20-14(15-3-2-8-22-15)9-13(19-20)11-4-6-12(18)7-5-11/h2-8,10,14H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWBFVHTCZOTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Replacing furan with methoxy or isopropyl groups alters electronic density and solubility .
  • Synthetic Yields : Yields for analogs range from 45% to 67%, suggesting that sterically hindered substituents (e.g., isopropyl) or polar groups (e.g., morpholine) may require optimized conditions .
Crystallographic and Conformational Analysis

X-ray studies of related pyrazolines reveal that dihedral angles between the pyrazole ring and aromatic substituents range from 4.6° to 10.5° , indicating moderate planarity . For example:

  • In 1-[3-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethanone, the dihedral angle between the pyrazole and 4-chlorophenyl ring is 4.89°, favoring intramolecular charge transfer .
Physicochemical Properties
  • Hydrophobicity : The furan and chlorophenyl groups enhance hydrophobicity compared to methoxy or morpholine-containing derivatives, as evidenced by higher predicted logP values .
  • Thermal Stability : Melting points for analogs vary widely (92–237°C), with polar substituents (e.g., morpholine in 8b ) increasing thermal stability via hydrogen bonding .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation followed by cyclocondensation. A chalcone intermediate is first formed by reacting 4-chloroacetophenone with furan-2-carbaldehyde under alkaline conditions (e.g., NaOH/ethanol). Subsequent treatment with hydrazine hydrate in acetic acid yields the pyrazoline core. Optimization involves controlling temperature (70–80°C for cyclization) and solvent polarity to enhance regioselectivity . Purity is improved via recrystallization using ethanol or ethyl acetate.

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the stereochemistry and conformation of this pyrazoline derivative?

SC-XRD analysis confirms the dihedral angles between the pyrazoline ring and substituents. For analogous compounds, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 6.60–6.81 Å, b = 10.12–11.11 Å) are common . Key torsion angles (e.g., C1–N2–N1–C3 ≈ 108–114°) and intermolecular interactions (C–H···O, π-π stacking) stabilize the structure. Refinement parameters (R < 0.05, wR < 0.14) ensure accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • NMR : 1H^1H NMR reveals pyrazoline protons (δ 3.0–4.5 ppm for CH2_2 groups) and furan protons (δ 6.5–7.5 ppm). 13C^{13}C NMR confirms carbonyl signals (δ 190–200 ppm).
  • IR : Stretching vibrations at 1650–1680 cm1^{-1} (C=O) and 1540–1600 cm1^{-1} (C=N).
  • Mass spectrometry : Molecular ion peaks ([M+H]+^+) match theoretical m/z values. Discrepancies in splitting patterns are resolved via 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How do substituent variations (e.g., furan vs. phenyl groups) impact the biological activity of pyrazoline derivatives?

The furan moiety enhances π-π interactions with biological targets, improving antimicrobial activity compared to purely aromatic substituents. For example, furan-containing analogs exhibit lower MIC values (e.g., 12.5 µg/mL against S. aureus) than phenyl derivatives due to increased lipophilicity and hydrogen bonding . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., Cl) at the 4-position of the phenyl ring boost antitumor activity by modulating apoptosis pathways .

Q. What computational strategies are employed to predict binding affinities and pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite assesses interactions with target proteins (e.g., COX-2, EGFR). Docking scores (ΔG ≈ −8.5 kcal/mol) correlate with experimental IC50_{50} values .
  • ADMET prediction : SwissADME evaluates bioavailability (TPSA < 90 Ų, LogP ≈ 3.5) and metabolic stability. The compound’s furan group may increase CYP3A4-mediated oxidation risks .

Q. How can chiral resolution be achieved for enantiomers of this compound, and what are the implications for pharmacological activity?

Chiral HPLC (Chiralpak IA/IB columns) or enzymatic resolution using lipases separates enantiomers. For similar pyrazolines, the R-enantiomer shows 2–3× higher cytotoxicity (e.g., IC50_{50} = 8.2 µM vs. 19.5 µM for S-enantiomer against MCF-7 cells) due to stereospecific binding to tubulin .

Data Contradiction Analysis

Q. How are conflicting reports on cytotoxicity mechanisms reconciled?

Some studies attribute activity to ROS generation, while others emphasize topoisomerase inhibition. Discrepancies arise from assay conditions (e.g., cell line variability, ROS detection methods). Meta-analysis using standardized protocols (e.g., MTT assays at 48h, N-acetylcysteine controls) clarifies dominant mechanisms .

Q. Why do crystallographic data show variability in bond angles for similar compounds?

Crystal packing forces and solvent inclusion (e.g., ethanol vs. DMSO) alter bond angles. For example, C–N–N angles range from 108.3° to 114.2° depending on intermolecular H-bonding networks .

Methodological Tables

Q. Table 1. Crystallographic Data for Analogous Pyrazoline Derivatives

ParameterValue (This Compound)Value (Analog )
Space groupP1P1
a (Å)6.60426.8148
b (Å)10.118811.1115
β (°)90.6581.42
R factor0.0470.047

Q. Table 2. Biological Activity Comparison

SubstituentAntimicrobial IC50_{50} (µg/mL)Antitumor IC50_{50} (µM)
Furan-2-yl (this work)12.5 (E. coli)9.8 (MCF-7)
4-Methoxyphenyl 25.3 (E. coli)18.4 (MCF-7)

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